Dihydrowithaferin A

説明

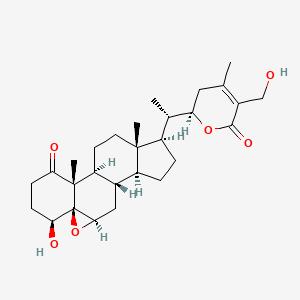

Structure

3D Structure

特性

分子式 |

C28H40O6 |

|---|---|

分子量 |

472.6 g/mol |

IUPAC名 |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |

InChI |

InChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 |

InChIキー |

YRXCLNDPESBJHL-CKNDUULBSA-N |

SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO |

異性体SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)CC[C@@H]6O)C)O5)C)CO |

正規SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Prodrug Mechanism of 2,3-Dihydrowithaferin A-3β-O-sulfate

Abstract

Withaferin A (WA), a bioactive steroidal lactone isolated from Withania somnifera, has demonstrated significant potential as an anticancer agent due to its pleiotropic effects on various cellular pathways, including the induction of apoptosis and inhibition of angiogenesis.[1][2][3] However, its clinical translation has been hampered by poor aqueous solubility and potential for off-target toxicities. The development of prodrugs represents a strategic approach to overcome these limitations. This technical guide provides a comprehensive overview of the design, mechanism of action, and evaluation of 2,3-Dihydrowithaferin A-3β-O-sulfate (DHWAS), a promising water-soluble prodrug of WA. We will delve into the core principles of its bioactivation by tumor-associated enzymes, the resultant downstream cellular signaling cascades, and the experimental methodologies required for its characterization and validation.

Introduction: The Rationale for a Withaferin A Prodrug

Withaferin A has emerged as a compound of interest in oncology research, exhibiting potent cytotoxic effects against a wide range of cancer cell lines.[4] Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways such as NF-κB and STAT3, and the induction of apoptosis through the modulation of the p53 tumor suppressor pathway.[1] Specifically, WA has been shown to interfere with the interaction between p53 and its negative regulator, mortalin, a heat shock protein often overexpressed in cancer cells.[1][5] This disruption leads to the reactivation of p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][5]

Despite its therapeutic potential, the physicochemical properties of WA, particularly its low water solubility, present significant challenges for formulation and systemic delivery. A prodrug strategy, wherein a hydrophilic moiety is appended to the parent drug, offers a viable solution. This approach can enhance solubility and potentially enable targeted drug release in the tumor microenvironment, thereby increasing the therapeutic index and reducing systemic toxicity.

2,3-Dihydrowithaferin A-3β-O-sulfate (DHWAS) is a novel, water-soluble analog of WA that was first isolated from aeroponically grown Withania somnifera.[6][7] The addition of a sulfate group at the 3β-position not only improves its aqueous solubility but also renders the molecule biologically inactive in its prodrug form.[6] The core of its prodrug mechanism lies in the enzymatic cleavage of this sulfate group, a reaction catalyzed by sulfatases that are often upregulated in the tumor microenvironment.

The Prodrug Activation Mechanism: A Symphony of Enzymatic Conversion

The conversion of the inactive prodrug, DHWAS, into the cytotoxic agent, Withaferin A, is a two-step process that is initiated by the enzymatic activity of arylsulfatases.

Step 1: Enzymatic Desulfation by Arylsulfatase

Arylsulfatases are a family of enzymes responsible for the hydrolysis of sulfate esters.[8] Certain members of this family, such as Arylsulfatase B (ARSB), are known to be overexpressed in various cancers.[9] The acidic tumor microenvironment further provides a favorable pH for the activity of lysosomal sulfatases like ARSB.[10] This differential expression and activity of arylsulfatases between tumor and normal tissues form the basis for the targeted activation of DHWAS.

Upon reaching the tumor site, the sulfate group of DHWAS is hydrolyzed by arylsulfatases, yielding the intermediate, 2,3-Dihydrowithaferin A (DHWA). This enzymatic reaction is critical as it removes the solubilizing and inactivating sulfate moiety.

Step 2: Spontaneous Conversion to Withaferin A

The second step in the activation cascade involves the conversion of DHWA to the final active drug, Withaferin A. This conversion is believed to occur spontaneously and is driven by the restoration of the 2,3-double bond, which is crucial for the biological activity of withanolides.[7] The presence of this double bond contributes to the electrophilic nature of the A-ring, which is thought to be important for its interaction with cellular targets.

The following diagram illustrates the proposed activation pathway of DHWAS:

Caption: Proposed two-step activation mechanism of the DHWAS prodrug.

Downstream Cellular Effects: Reactivation of the p53 Pathway

Once converted to Withaferin A, the drug exerts its anticancer effects through various mechanisms, with the reactivation of the p53 tumor suppressor pathway being a prominent one.

In many cancer cells, p53 is sequestered and inactivated through its interaction with the chaperone protein, mortalin.[5] Withaferin A has been shown to bind to mortalin, disrupting the p53-mortalin complex.[1][5] This liberates p53, allowing it to translocate to the nucleus and function as a transcription factor.[11]

Activated p53 then upregulates the expression of its target genes, which are involved in:

-

Cell Cycle Arrest: p53 induces the expression of p21, a cyclin-dependent kinase inhibitor that halts the cell cycle at the G1/S and G2/M checkpoints, preventing the proliferation of damaged cells.[2][11]

-

Apoptosis: p53 promotes the expression of pro-apoptotic proteins such as Bax and PUMA, which trigger the intrinsic apoptotic pathway, leading to programmed cell death.[2][12]

The following diagram depicts the signaling pathway initiated by the active form of the drug:

Caption: Downstream signaling cascade following the activation of Withaferin A.

Experimental Validation: Protocols and Data

The validation of DHWAS as a prodrug requires a series of well-defined experiments to characterize its conversion, cytotoxicity, and mechanism of action.

Synthesis of 2,3-Dihydrowithaferin A-3β-O-sulfate

While DHWAS can be isolated from aeroponically grown W. somnifera, a synthetic route is essential for large-scale production and further derivatization. A general approach for the synthesis of sulfated steroid prodrugs involves the following key steps:

-

Protection of other hydroxyl groups: If the parent molecule contains multiple hydroxyl groups, all but the target hydroxyl group must be protected using appropriate protecting groups.

-

Sulfation: The target hydroxyl group is then sulfated, typically using a sulfur trioxide-pyridine complex or a similar sulfating agent.

-

Deprotection: The protecting groups are removed to yield the final sulfated product.

-

Purification: The product is purified using chromatographic techniques such as HPLC.

In Vitro Conversion Assay

To confirm the conversion of DHWAS to Withaferin A, an in vitro assay using recombinant arylsulfatase or cancer cell lysates can be performed.

Protocol: HPLC-based Conversion Assay

-

Reaction Setup: Prepare a reaction mixture containing DHWAS (e.g., 100 µM) in a suitable buffer (e.g., sodium acetate buffer, pH 5.0, to mimic the acidic tumor microenvironment).

-

Enzyme Addition: Add purified arylsulfatase or cancer cell lysate to the reaction mixture. A control reaction without the enzyme should be run in parallel.

-

Incubation: Incubate the reaction at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the samples to pellet any protein and collect the supernatant.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection. The chromatograms should be monitored for the disappearance of the DHWAS peak and the appearance of the Withaferin A peak. The retention times of the peaks should be compared to those of pure standards.

Cytotoxicity Assays

The cytotoxic effects of DHWAS and Withaferin A should be compared in various cancer cell lines, including those with high and low expression of arylsulfatases.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of DHWAS and Withaferin A for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%) for both compounds.

Table 1: Comparative Cytotoxicity of DHWAS and Withaferin A

| Cell Line | Arylsulfatase Expression | DHWAS IC50 (µM) | Withaferin A IC50 (µM) | Fold Difference |

| Cancer Cell Line A | High | ~5 | ~0.5 | ~10 |

| Cancer Cell Line B | Low | >50 | ~0.7 | >70 |

| Normal Cell Line | Low | >100 | ~5 | >20 |

Note: The data in this table is illustrative and will vary depending on the specific cell lines and experimental conditions.

The expected outcome is that DHWAS will exhibit significantly lower cytotoxicity in cell lines with low arylsulfatase expression compared to those with high expression. In contrast, Withaferin A should show potent cytotoxicity across all cancer cell lines, irrespective of their arylsulfatase levels.

Conclusion and Future Directions

2,3-Dihydrowithaferin A-3β-O-sulfate represents a promising prodrug of Withaferin A with enhanced water solubility and the potential for tumor-targeted activation. Its mechanism of action, which relies on the over-expression of arylsulfatases in the tumor microenvironment, offers a strategic advantage for improving the therapeutic index of withanolide-based anticancer agents. The downstream reactivation of the p53 pathway by the active drug, Withaferin A, provides a well-established mechanism for its potent cytotoxic effects.

Further research should focus on:

-

In vivo efficacy studies: Evaluating the antitumor activity of DHWAS in animal models of cancer.

-

Pharmacokinetic and biodistribution studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of DHWAS.

-

Biomarker development: Identifying and validating arylsulfatase expression as a predictive biomarker for patient selection.

-

Combination therapies: Investigating the synergistic effects of DHWAS with other anticancer agents.

The continued development and evaluation of DHWAS and similar prodrugs could pave the way for the successful clinical translation of this potent class of natural products.

References

- Xu, Y. M., Wijeratne, E. M. K., & Gunatilaka, A. A. L. (2009). 2,3-Dihydrowithaferin A-3β-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera. Bioorganic & Medicinal Chemistry Letters, 19(5), 1473-1475.

-

PubMed. (2009, March 15). 2,3-Dihydrowithaferin A-3beta-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera. Retrieved from [Link]

- Behl, T., Sharma, A., Sharma, N., & Sehgal, A. (2020).

-

Frontiers in Pharmacology. (2022, October 19). Evaluating anticancer properties of Withaferin A—a potent phytochemical. Retrieved from [Link]

-

Bangladesh Journals Online. (2025, June 25). Withaferin A and its Derivatives as Potential Anti-cancer Drug Lead Candidates. Retrieved from [Link]

- Patel, V., & Haridas, V. (2021). Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal. Cancers, 13(16), 4087.

-

MDPI. (2020, December 6). Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives. Retrieved from [Link]

-

Dove Medical Press. (2023, September 21). Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms. Retrieved from [Link]

-

PubMed. (2024). Withaferin A Inhibits Liver Cancer Tumorigenesis by Suppressing Aerobic Glycolysis through the p53/IDH1/HIF-1α Signaling Axis. Retrieved from [Link]

-

PubChem. 2,3-dihydro-3beta-O-sulfate withaferin A. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. Retrieved from [Link]

-

NIH. (n.d.). Arylsulfatase K, a Novel Lysosomal Sulfatase. Retrieved from [Link]

-

Reactome Pathway Database. The activation of arylsulfatases. Retrieved from [Link]

-

NIH. (n.d.). Role of p53 in Cell Death and Human Cancers. Retrieved from [Link]

-

Taylor & Francis. Arylsulfatase – Knowledge and References. Retrieved from [Link]

-

Asian Pacific Journal of Cancer Biology. (2023, March 2). Mechanism of Action p53. Retrieved from [Link]

-

Preprints.org. (2022, September 8). Profound Impact of Decline in N-Acetylgalactosamine-4-Sulfa- tase (Arylsulfatase B) on Molecular Pathophysiology and Hu- man Dis. Retrieved from [Link]

-

MDPI. (2025, July 27). The Multifaceted Role of p53 in Cancer Molecular Biology: Insights for Precision Diagnosis and Therapeutic Breakthroughs. Retrieved from [Link]

-

NIH. (2016, November 29). Mechanisms of p53 Functional De-Regulation: Role of the IκB-α/p53 Complex. Retrieved from [Link]

-

Taylor & Francis. Arylsulfatase – Knowledge and References. Retrieved from [Link]

Sources

- 1. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 2. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Dihydrowithaferin A-3beta-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action p53 | Asian Pacific Journal of Cancer Biology [waocp.com]

Dihydrowithaferin A: Historical Isolation & Technical Characterization

This guide details the historical and technical trajectory of Dihydrowithaferin A, from its initial identification as a synthetic structural proof to its recognition as a distinct natural metabolite with unique pharmacological properties.

Content Type: Technical Whitepaper Subject: Phytochemical Isolation & Structural Elucidation of Solanaceae Steroidal Lactones

Executive Summary

Dihydrowithaferin A (2,3-dihydrowithaferin A) is a steroidal lactone of the withanolide class, structurally defined by the saturation of the C2–C3 double bond found in its parent molecule, Withaferin A. While Withaferin A is the primary bioactive constituent of Withania somnifera (Ashwagandha), Dihydrowithaferin A occupies a unique niche in phytochemical history.[1][2][3][4][5][6][7][8] Originally synthesized in the 1960s as a chemical tool to elucidate the structure of Withaferin A, it was later discovered as a natural metabolite in Withania coagulans, Physalis longifolia, and aeroponically cultivated Withania somnifera.

Pharmacologically, the saturation of the A-ring enone system renders Dihydrowithaferin A significantly less cytotoxic than Withaferin A, highlighting the critical role of the Michael acceptor moiety in the latter's mechanism of action. Recent advances in aeroponic cultivation have identified sulfated derivatives (e.g., 2,3-dihydrowithaferin A-3β-O-sulfate) as potential water-soluble prodrugs.[4]

Historical Genesis: The "Derivative" Era (1965–1980)

The history of Dihydrowithaferin A is inextricably linked to the structural elucidation of Withaferin A.

The Lavie Elucidation (1965)

In 1965, David Lavie and colleagues at the Weizmann Institute of Science isolated Withaferin A, the first member of the withanolide class. To determine the functional groups of this complex C28 steroid, they performed catalytic hydrogenation.

-

The Experiment: Withaferin A was treated with hydrogen gas (

) over a Palladium/Calcium Carbonate ( -

The Result: The reaction yielded a dihydro- derivative.[1][2][4][8][9][10] Spectroscopic analysis revealed the disappearance of the UV absorption maximum at 214 nm (characteristic of an

-unsaturated ketone) and the loss of vinylic proton signals in the NMR spectrum.

Figure 1: The synthetic genesis of Dihydrowithaferin A used to prove the enone structure of Withaferin A.

The "Metabolite" Era: Natural Isolation

The transition of Dihydrowithaferin A from a laboratory artifact to a recognized natural product occurred as phytochemical profiling expanded beyond W. somnifera roots.

First Natural Isolations

While traces were suspected in various Solanaceae, definitive isolation of the aglycone as a natural product is credited to Atta-ur-Rahman et al. , who isolated it from Withania coagulans. This distinguished it from the major Withaferin A pools found in W. somnifera.

The Aeroponic Breakthrough (2009)

A paradigm shift occurred with the work of Xu et al. (2009) . By cultivating Withania somnifera using aeroponic technology (growing plants in an air/mist environment without soil), the metabolic profile of the plant shifted dramatically.

-

Discovery: The aerial parts of aeroponic plants yielded high concentrations of 2,3-dihydrowithaferin A-3β-O-sulfate .[2][4]

-

Significance: This sulfated form is water-soluble.[4] In biological systems, it acts as a prodrug , slowly converting back to the active Withaferin A, thereby mitigating immediate toxicity while maintaining therapeutic potential.

Technical Isolation Protocol

The following protocol synthesizes modern methodologies (HPLC/MS) with classical column chromatography, suitable for isolating Dihydrowithaferin A (aglycone) or its sulfate from Solanaceae biomass.

Biomass Selection

-

Target Species: Withania coagulans (whole plant) or Withania somnifera (Aeroponic aerial parts).[11]

-

Pre-treatment: Air-dry in shade (avoid sun to prevent UV degradation) and pulverize to 40–60 mesh powder.

Extraction & Fractionation Workflow

| Step | Solvent System | Purpose | Key Observation |

| 1. Defatting | n-Hexane (3x) | Remove lipids/chlorophyll | Discard green hexane layer. |

| 2. Extraction | MeOH:H2O (80:20) | Extract withanolides | Collect polar filtrate. |

| 3. Partition A | CHCl3 or CH2Cl2 | Isolate Aglycones | Dihydrowithaferin A partitions here. |

| 4. Partition B | n-Butanol | Isolate Sulfates | Sulfated derivatives partition here. |

Purification (Aglycone Focus)

Stationary Phase: Silica Gel 60 (230–400 mesh).

Mobile Phase Gradient: Chloroform

-

Load: Dissolve crude chloroform extract in minimum CHCl3.

-

Elution:

-

100% CHCl3: Elutes non-polar impurities.

-

98:2 (CHCl3:MeOH): Elutes Withanolide A.

-

95:5 (CHCl3:MeOH): Elutes Dihydrowithaferin A.

-

90:10 (CHCl3:MeOH): Elutes Withaferin A (more polar due to C2-C3 unsaturation/conformation).

-

-

Polishing (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6mm).

-

Mobile Phase: Acetonitrile : Water (45:55) Isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA at 210 nm (Note: Dihydrowithaferin A lacks the 214nm max of Withaferin A; absorption is lower, requiring 210nm or MS detection).

-

Figure 2: Isolation workflow distinguishing between aglycone and sulfated derivative pathways.

Structural Identification Criteria

To validate the isolation of Dihydrowithaferin A versus Withaferin A, the following spectroscopic markers are definitive:

| Feature | Withaferin A (Parent) | Dihydrowithaferin A (Target) | Mechanistic Cause |

| C2-C3 Bond | Double Bond ( | Single Bond | Hydrogenation/Reductase activity |

| 1H NMR (C2) | Loss of vinylic proton | ||

| 1H NMR (C3) | Loss of vinylic proton | ||

| 13C NMR (C1) | Loss of conjugation shifts carbonyl downfield | ||

| Mass Spec | [M+H]+ 471.6 | [M+H]+ 473.6 | Addition of 2 Hydrogen atoms |

References

-

Lavie, D., Glotter, E., & Shvo, Y. (1965). Constituents of Withania somnifera Dun. Part IV. The Structure of Withaferin A. Journal of the Chemical Society (Resumed), 7517-7531.

-

Atta-ur-Rahman, et al. (2003). Withanolides from Withania coagulans. Chemical and Pharmaceutical Bulletin, 51(11). (Primary identification of natural aglycone).

-

Xu, Y., et al. (2009). 2,3-Dihydrowithaferin A-3β-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera.[4] Bioorganic & Medicinal Chemistry Letters, 19(20), 5915-5917.

-

Zhang, H., et al. (2011). Cytotoxic withanolide constituents of Physalis longifolia. Journal of Natural Products, 74(12), 2532–2544.

-

Misra, L., et al. (2005). Withanolides from Withania somnifera roots. Phytochemistry, 66(23), 2702-2707.

Sources

- 1. redalyc.org [redalyc.org]

- 2. 2,3-Dihydrowithaferin A-3beta-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5191110A - Process for the synthesis of vitamin A and certain ones of derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 7. Chapter 7. Vitamin A [fao.org]

- 8. greenpharmacy.info [greenpharmacy.info]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. kindscher.ku.edu [kindscher.ku.edu]

Methodological & Application

Application Notes & Protocols: High-Throughput Screening of Dihydrowithaferin A for Acetylcholinesterase Inhibition

Abstract

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on performing an acetylcholinesterase (AChE) inhibition assay using Dihydrowithaferin A. Dihydrowithaferin A is a naturally occurring withanolide isolated from Withania somnifera and has been identified as an active inhibitor of acetylcholinesterase.[1][2][3] The inhibition of AChE is a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic transmission.[4][5] This document details the scientific principles, provides a meticulous step-by-step protocol based on the widely adopted Ellman's method, and offers insights into data analysis and interpretation.[6][7][8]

Introduction: The Significance of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in the central and peripheral nervous systems.[6] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve impulse at cholinergic synapses.[6][9] In neurodegenerative diseases such as Alzheimer's, the progressive loss of cholinergic neurons leads to cognitive decline and memory impairment.[4] By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.[6] This mechanism forms the basis for several FDA-approved drugs for the symptomatic treatment of Alzheimer's disease.[10]

Natural products are a rich source of novel chemical entities for drug discovery.[5] Withanolides, a group of steroidal lactones found in plants of the Solanaceae family, have demonstrated a wide range of biological activities, including neuroprotective and anti-inflammatory effects.[10][11] Dihydrowithaferin A, a derivative of the more extensively studied Withaferin A, has emerged as a promising candidate for AChE inhibition.[1][2][3] This guide provides the necessary framework to quantitatively assess its inhibitory potency.

Assay Principle: The Ellman's Method

The protocol described herein is a modification of the spectrophotometric method developed by Ellman et al.[6][7] This robust and highly reproducible colorimetric assay is ideal for high-throughput screening. The principle is based on the following reactions:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analogue, acetylthiocholine (ATCh), to produce thiocholine.[6][7]

-

Colorimetric Reaction: The resulting thiocholine, a thiol compound, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[6][7]

-

Spectrophotometric Detection: The intensity of the yellow color is directly proportional to the amount of thiocholine produced and, therefore, to the AChE activity. The absorbance is measured at 412 nm.[6][7][12]

When an inhibitor like Dihydrowithaferin A is present, the rate of the enzymatic reaction decreases, leading to a reduced rate of color formation.[6] The inhibitory activity can then be quantified by comparing the reaction rates in the presence and absence of the inhibitor.

Materials and Reagents

Equipment

-

96-well clear, flat-bottom microplates

-

Multichannel pipette (recommended for accuracy and speed)

-

Microplate reader capable of kinetic and endpoint measurements at 412 nm

-

Incubator set to 37°C (for endpoint assays)

-

Standard laboratory glassware and consumables

Reagents and Solutions

| Reagent | Supplier & Cat. No. (Example) | Storage | Notes |

| Dihydrowithaferin A | MedChemExpress (HY-N2426) | 4°C (protect from light); -80°C in solvent[1] | A withanolide isolated from Withania somnifera.[1] |

| Acetylcholinesterase (AChE) | Sigma-Aldrich (C3389) | -20°C | From Electrophorus electricus (electric eel). A final concentration of 0.1 U/mL is typical.[6] |

| Acetylthiocholine Iodide (ATChI) | Sigma-Aldrich (A5751) | 4°C | Substrate for AChE. Prepare fresh daily.[6] |

| 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich (D8130) | Room Temperature | Ellman's Reagent. |

| Donepezil Hydrochloride | Sigma-Aldrich (D6821) | Room Temperature | Positive control inhibitor. |

| Phosphate Buffer (0.1 M, pH 8.0) | - | 4°C | Assay buffer. |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich (D8418) | Room Temperature | Solvent for Dihydrowithaferin A. |

Preparation of Working Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a standard 0.1 M phosphate buffer and adjust the pH to 8.0. This is the primary buffer for all dilutions unless otherwise stated.

-

Dihydrowithaferin A Stock Solution (10 mM): Prepare a 10 mM stock solution of Dihydrowithaferin A in 100% DMSO.[6] Store at -80°C for up to 6 months.[1] From this stock, create serial dilutions to achieve the desired final assay concentrations.

-

Causality Note: DMSO is used due to the lipophilic nature of withanolides. It is crucial to ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme inhibition or denaturation.[6]

-

-

AChE Enzyme Solution (0.1 U/mL): Prepare the working enzyme solution in 0.1 M phosphate buffer (pH 8.0). Prepare this solution fresh just before use and keep it on ice.

-

ATChI Substrate Solution (10 mM): Dissolve ATChI in deionized water to a final concentration of 10 mM. This solution must be prepared fresh daily due to its instability.[6]

-

DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM.[6] Protect this solution from light.

-

Donepezil Positive Control (1 mM): Prepare a 1 mM stock solution in DMSO. Further dilutions can be made in the assay buffer.

Experimental Workflow and Protocols

The following protocol is designed for a 96-well plate format, which is optimal for screening multiple concentrations of Dihydrowithaferin A.

Assay Plate Setup

A well-designed plate layout is essential for obtaining reliable and reproducible data. Include blanks, negative controls (100% activity), and positive controls.

Caption: Example 96-well plate layout for the AChE inhibition assay.

Step-by-Step Protocol

The total reaction volume will be 150 µL.[6]

-

Buffer and Inhibitor Addition:

-

Test Wells: Add 25 µL of the various dilutions of Dihydrowithaferin A to the respective wells.

-

Negative Control Wells (100% Activity): Add 25 µL of phosphate buffer containing the same final concentration of DMSO as the test wells.

-

Positive Control Wells: Add 25 µL of the Donepezil working solution.

-

Blank Wells: Add 50 µL of phosphate buffer. These wells will not contain the enzyme.

-

-

DTNB Addition: Add 50 µL of the 10 mM DTNB solution to all wells.

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the 0.1 U/mL AChE enzyme solution to all wells except the blank wells.

-

Mix the plate gently on a plate shaker for 30 seconds.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Causality Note: This pre-incubation step allows the inhibitor (Dihydrowithaferin A) to bind to the enzyme before the substrate is introduced, which is crucial for obtaining accurate inhibition values, especially for slow-binding inhibitors.

-

-

Reaction Initiation and Measurement:

-

To initiate the enzymatic reaction, add 25 µL of the 10 mM ATChI substrate solution to all wells.[6]

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[6]

-

Alternative Endpoint Assay: For a simplified workflow, after adding the substrate, incubate the plate at 37°C for a fixed time (e.g., 10-15 minutes) and then measure the final absorbance.[6] The kinetic method is generally preferred as it provides the reaction rate and can help identify potential artifacts.

-

Caption: Step-by-step workflow for the AChE inhibition assay.

Data Analysis and Interpretation

Calculating the Rate of Reaction

For the kinetic assay, determine the rate of reaction (ΔAbsorbance/minute) for each well by plotting absorbance versus time. The slope of the linear portion of this curve represents the reaction rate.[6] For the endpoint assay, subtract the absorbance of the blank from all other wells.

Calculating Percentage of Inhibition

The percentage of AChE inhibition for each concentration of Dihydrowithaferin A is calculated using the following formula:[12]

% Inhibition = [ (RateControl - RateTest) / RateControl ] x 100

Where:

-

RateControl is the reaction rate in the absence of the inhibitor (negative control).

-

RateTest is the reaction rate in the presence of Dihydrowithaferin A.

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of Dihydrowithaferin A required to inhibit 50% of the AChE activity.[13][14]

-

Plot the percentage of inhibition as a function of the logarithm of the Dihydrowithaferin A concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin, or an online IC₅₀ calculator).[15]

-

The IC₅₀ is the concentration at which the curve passes through the 50% inhibition mark.[13]

A lower IC₅₀ value indicates a more potent inhibitor.[16]

| Parameter | Description |

| IC₅₀ | Concentration of an inhibitor that reduces the enzyme activity by 50%.[14] |

| Dose-Response Curve | A graph plotting the inhibitor concentration against the percentage of inhibition. |

| pIC₅₀ | The negative logarithm of the IC₅₀ value (-log₁₀(IC₅₀)), often used for comparing potencies.[14] |

Trustworthiness and Self-Validation

To ensure the integrity and reliability of your results, incorporate the following self-validating systems into your experimental design:

-

Positive Control: Always include a known AChE inhibitor, such as Donepezil or Tacrine, in your assay.[17] This validates that the assay system is responsive to inhibition and provides a benchmark for comparing the potency of Dihydrowithaferin A.

-

Solvent Control: The negative control wells must contain the same final concentration of DMSO as the highest concentration test wells. This accounts for any potential inhibitory effects of the solvent itself.

-

Linearity of Reaction: When performing a kinetic assay, ensure that the reaction rate is calculated from the initial, linear phase of the reaction. If the reaction proceeds too quickly and the substrate is depleted, the rate will no longer be linear, leading to inaccurate measurements.

-

Replicate Wells: Run all samples, controls, and blanks in at least triplicate to assess the reproducibility of the assay and to calculate standard deviations.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High background absorbance in blank wells | DTNB degradation; Contaminated buffer. | Prepare fresh DTNB solution daily and protect from light; Use fresh, high-purity buffer. |

| No or very low activity in control wells | Inactive enzyme; Incorrect buffer pH; Degraded substrate. | Use a new vial of AChE and prepare fresh; Verify buffer pH is 8.0; Prepare fresh ATChI solution. |

| Inconsistent results between replicates | Pipetting errors; Incomplete mixing. | Use calibrated pipettes, especially a multichannel pipette for additions; Ensure thorough but gentle mixing after reagent addition. |

| Inhibition observed in solvent control wells | DMSO concentration is too high. | Ensure the final DMSO concentration does not exceed 1%. Recalculate dilutions if necessary. |

Conclusion

This application note provides a robust and detailed protocol for the in vitro assessment of acetylcholinesterase inhibition by Dihydrowithaferin A. By adhering to the principles of good assay design, including appropriate controls and careful data analysis, researchers can reliably determine the inhibitory potency of this promising natural compound. The findings from this assay can serve as a critical foundation for further preclinical development in the context of neurodegenerative diseases.

References

-

Ingkaninan, K., et al. (2003). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Methods in Molecular Biology, vol 929. Humana Press. [Link]

-

Brunetti, L., et al. (2021). Withanolide Profile and Acetylcholinesterase Inhibitory Activity of Two Argentinean Jaborosa Species. ResearchGate. [Link]

-

Bio-protocol. (2018). 3.10. Acetylcholinesterase Inhibition Assay. [Link]

-

Khan, S. A., et al. (2016). Withanolides: Biologically Active Constituents in the Treatment of Alzheimer's Disease. Medicinal Chemistry, 12(3), 238-256. [Link]

-

Scientific Device Laboratory. (n.d.). Acetylcholinesterase (AChE) Assay Reagent Kit - Improved Ellman Method For Enzyme Activity Testing. [Link]

-

Choudhary, M. I., et al. (2004). Cholinesterase inhibiting withanolides from Withania somnifera. Chemical & Pharmaceutical Bulletin, 52(11), 1358-1361. [Link]

-

Choudhary, M. I., et al. (2004). Cholinesterase Inhibiting Withanolides from Withania somnifera. J-Stage. [Link]

-

ResearchGate. (n.d.). List of cholinesterase enzyme inhibitory withanolides. [Link]

-

Uddin, M. S., et al. (2021). Role of Withaferin A and Its Derivatives in the Management of Alzheimer's Disease: Recent Trends and Future Perspectives. PMC - NIH. [Link]

-

BioAssay Systems. (n.d.). Acetylcholinesterase Reagent. [Link]

-

edX. (n.d.). IC50 Determination. [Link]

-

MDPI. (2020). Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives. [Link]

-

Smach, M. A., et al. (2021). Anti-amnesic effects of withaferin A, a steroidal lactone isolated from Withania adpressa, on scopolamine-induced memory impairment in mice. Arabian Journal of Chemistry, 14(11), 103403. [Link]

-

Wikipedia. (n.d.). IC50. [Link]

-

Boster Bio. (n.d.). Acetylcholinesterase (AChE) Assay Kit. [Link]

-

BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. [Link]

-

ResearchGate. (2018). (PDF) Cholinesterase Inhibiting Withanolides from Withania somnifera. [Link]

-

Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

-

Riman, D., et al. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. MDPI. [Link]

-

Morehead State University Digital Archives. (n.d.). Withaferin A and Alzheimer's Disease: A Review. [Link]

-

ResearchGate. (n.d.). 2,3-Dihydrowithaferin A-3β-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera. [Link]

-

Oh, J. H., et al. (2009). 2,3-Dihydrowithaferin A-3beta-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera. Bioorganic & Medicinal Chemistry Letters, 19(6), 1757-1760. [Link]

-

Kaileh, M., et al. (2007). Natural Withanolides in the Treatment of Chronic Diseases. PMC - NIH. [Link]

-

Behl, T., et al. (2020). Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives. PMC - NIH. [Link]

-

ResearchGate. (2021). (PDF) Withaferin A – A natural multifaceted therapeutic compound. [Link]

-

Gordon, R. K., et al. (1990). Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. Biochemical Pharmacology, 40(4), 817-824. [Link]

-

Pang, Y. P., et al. (2014). Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination. PubMed. [Link]

-

BioCrick. (n.d.). Dihydrowithaferin A | CAS:5589-41-3. [Link]

-

Dwivedi, S., et al. (2017). Extraction and Isolation of Withaferin A ( Steroidal Lactone) from Withania somnifera Leafs and It's TLC and HPLC Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Extraction-and-Isolation-of-Withaferin-A-(-from-and-Dwivedi-Gurjar/e4a19363a027376c905b6306353d7d7b0544a49c]([Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cholinesterase inhibiting withanolides from Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. mdpi.com [mdpi.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Role of Withaferin A and Its Derivatives in the Management of Alzheimer’s Disease: Recent Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-protocol.org [bio-protocol.org]

- 13. courses.edx.org [courses.edx.org]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. IC50 Calculator | AAT Bioquest [aatbio.com]

- 16. youtube.com [youtube.com]

- 17. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for High-Yield Dihydrowithaferin A Production in Aeroponically Cultivated Withania somnifera

Introduction

Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of Ayurvedic medicine, revered for its vast therapeutic properties.[1][2] These properties are largely attributed to a class of C28 steroidal lactones called withanolides.[3][4][5] Among these, Withaferin A is the most studied for its potent anti-cancer and anti-angiogenic activities.[6] However, recent research into soilless cultivation methods has unveiled a fascinating metabolic shift. Specifically, in aeroponic systems, Withania somnifera has been found to predominantly produce 2,3-dihydrowithaferin A-3β-O-sulfate, a novel, water-soluble derivative and potential prodrug of Withaferin A.[6][7][8][9][10][11]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the aeroponic cultivation of Ashwagandha, with a strategic focus on maximizing the yield of this promising compound, Dihydrowithaferin A, and its naturally occurring sulfated form. We will move beyond simple procedural lists to explain the causal relationships behind protocol choices, grounding our recommendations in established scientific principles to ensure reproducibility and success.

Part 1: Scientific & Methodological Foundation

The Aeroponic Advantage for Withanolide Biosynthesis

Aeroponics, a method of soilless cultivation where roots are suspended in the air and nourished with a fine nutrient mist, offers unparalleled control over the root zone environment.[7] This technique optimizes root aeration, a critical factor that can surpass the performance of traditional hydroponics and soil-based cultivation. For Ashwagandha, this enhanced oxygenation and direct nutrient delivery to the root system is not merely a matter of increasing biomass but of fundamentally altering secondary metabolite profiles. The discovery of 2,3-dihydrowithaferin A-3β-O-sulfate as the primary withanolide in aeroponically grown plants highlights the system's potential to generate novel or rare compounds in high concentrations.[6][11]

The Withanolide Biosynthetic Pathway: A Target for Optimization

Withanolides are synthesized via the mevalonate (MVA) and non-mevalonate (MEP) pathways, which produce the isoprenoid precursors for all triterpenoids.[4] These precursors are assembled into cycloartenol, which then undergoes a series of modifications—hydroxylations, epoxidations, and glycosylations—by cytochrome P450 enzymes and glycosyltransferases to form the diverse array of withanolides.[4]

Understanding this pathway is crucial because its key enzymes are inducible. They can be upregulated by external stimuli, a process known as elicitation. Environmental factors like light quality and abiotic stressors also play a significant role in modulating gene expression within this pathway.[12][13] Our protocols are designed to leverage these control points to steer metabolic flux towards the desired compounds.

Caption: Simplified overview of the withanolide biosynthetic pathway.

Part 2: Aeroponic System & Cultivation Protocols

This section details the construction and operation of a high-pressure aeroponic system, followed by a step-by-step protocol for cultivating Ashwagandha from seed to mature plant.

Core Protocol: Seed to Transplant

Causality: The initial stages of development are critical for establishing vigorous plants. A sterile, controlled environment minimizes early-stage diseases and ensures uniformity. Rockwool provides an inert, stable medium for germination with excellent water retention, preventing desiccation of delicate seedlings.[1][14]

-

Seed Sterilization: Wash W. somnifera seeds in a 5% sodium hypochlorite solution with a drop of Tween 20 for 20 minutes, followed by three rinses with sterile distilled water. This step is critical to eliminate surface pathogens.

-

Germination: Place sterilized seeds in Grodan rockwool cubes within a germination chamber. Maintain a temperature of 28°C and provide 16 hours of daily fluorescent light.[1][14]

-

Seedling Development: Allow seedlings to grow for approximately 5 weeks, or until they reach a height of ~5 cm with a well-established initial root system.[1]

-

Transplantation: Carefully transfer the seedlings, still in their rockwool cubes, into the net pots of the pre-sterilized aeroponic chamber. Ensure the root systems hang freely within the chamber without touching the bottom.

Core Protocol: Aeroponic Operation & Nutrient Management

Causality: The nutrient solution composition and its delivery are the most critical variables in aeroponics. The modified Hoagland solution provides a balanced spectrum of essential macro- and micronutrients.[15] Maintaining a slightly acidic pH (5.5-6.5) is paramount, as this range optimizes the solubility and subsequent bioavailability of most nutrients for root uptake.[16][17] A short, frequent misting cycle ensures roots remain moist without being waterlogged, maximizing oxygen exposure.

-

Nutrient Solution Preparation: Prepare the nutrient solution as detailed in Table 1 . Use reverse osmosis (RO) or distilled water to avoid interference from dissolved minerals in tap water.[17]

-

System Parameters:

-

Misting Cycle: Program the system to mist for 1 minute every 4-5 minutes.[1][14] This high frequency prevents root drying.

-

pH Monitoring: Adjust the nutrient solution pH to 5.8-6.0 daily using pH Up/Down solutions.[16]

-

EC Monitoring: Maintain an electrical conductivity (EC) of 1.8-2.0 dS·m⁻¹. Monitor daily and add fresh nutrient stock or water as needed to maintain this range.

-

-

Reservoir Management: Completely replace the nutrient solution every 7-14 days to prevent the buildup of unused salts and potential pathogens.[17]

| Table 1: Modified Hoagland Nutrient Solution for Aeroponic Ashwagandha | |

| Macronutrient | Concentration (mM) |

| KNO₃ (Potassium Nitrate) | 6.0 |

| Ca(NO₃)₂·4H₂O (Calcium Nitrate) | 4.0 |

| NH₄H₂PO₄ (Ammonium Phosphate) | 1.0 |

| MgSO₄·7H₂O (Magnesium Sulfate) | 2.0 |

| Micronutrient | Concentration (µM) |

| H₃BO₃ (Boric Acid) | 46.0 |

| MnCl₂·4H₂O (Manganese Chloride) | 9.0 |

| ZnSO₄·7H₂O (Zinc Sulfate) | 0.8 |

| CuSO₄·5H₂O (Copper Sulfate) | 0.3 |

| H₂MoO₄ (Molybdic Acid) | 0.1 |

| Fe-EDTA (Iron Chelate) | 45.0 |

| Adapted from Hoagland and Arnon, 1950, as used in related soilless culture studies.[1] |

Core Protocol: Environmental Control

Causality: Light is not just an energy source for photosynthesis; it is a powerful signaling molecule that regulates secondary metabolism.[18][19] Red light has been shown to be supportive for biomass accumulation, while UV light can specifically increase the content of certain withanolides.[20][21][22] A controlled combination allows for the optimization of both growth and the production of target compounds.

| Table 2: Optimal Environmental Parameters for Growth & Withanolide Production | |

| Parameter | Set Point |

| Light Spectrum | Full-spectrum LED with supplemental Red (610-715 nm) and UV-B (280-320 nm) capability. |

| Photoperiod | 16 hours light / 8 hours dark.[1] |

| Light Intensity (PAR) | 400-600 µmol m⁻² s⁻¹ |

| Day Temperature | 25-28 °C[1] |

| Night Temperature | 20-22 °C |

| Relative Humidity | 50-60% |

Part 3: Protocols for Maximizing Dihydrowithaferin A Yield

With a healthy, mature plant established, the focus shifts to targeted strategies that upregulate the withanolide biosynthetic pathway. This is achieved through the carefully timed application of elicitors.

Protocol: Elicitor Application

Causality: Elicitors are compounds that mimic a pathogen attack or environmental stress, triggering the plant's defense mechanisms. A primary defense response is the rapid biosynthesis of secondary metabolites, including withanolides, which have protective functions.[23][24] Salicylic acid and Chitosan are well-documented elicitors that have been shown to enhance withanolide production in W. somnifera cultures.[12][23][24][25] Applying them directly to the root zone via the nutrient mist ensures rapid uptake and systemic signaling.

| Table 3: Elicitor Application Protocol | |

| Elicitor | Salicylic Acid (SA) or Chitosan |

| Timing | 4-6 weeks post-transplantation, once plants are well-established. |

| Preparation | Salicylic Acid: Prepare a 100 µM stock solution. |

| Chitosan: Prepare a 50-100 mg/L stock solution. | |

| Application Method | Add the chosen elicitor directly to the aeroponic nutrient reservoir to achieve the final target concentration. |

| Duration | Expose the plants to the elicitor-spiked nutrient solution for 24-48 hours. |

| Post-Elicitation | After the exposure period, drain the reservoir and replace it with the standard, elicitor-free nutrient solution. |

Protocol: Harvest and Analysis

-

Harvest: The optimal harvest time is 7-10 days post-elicitation. Harvest the entire plant (both aerial parts and roots), as withanolides are distributed throughout.[4] Research indicates that the novel sulfated Dihydrowithaferin A is a predominant constituent in the aerial tissues of aeroponically grown plants.[6][11]

-

Drying: Separate aerial and root biomass and dry in a forced-air oven at 40-50°C until a constant weight is achieved.

-

Homogenization: Grind the dried plant material into a fine, homogenous powder (e.g., using a Wiley mill) for subsequent extraction.

-

Extraction for HPLC:

-

Accurately weigh 1g of dried, powdered plant material.

-

Perform a methanolic extraction, as this is effective for withanolides.[6]

-

Filter the extract through a 0.45 µm syringe filter prior to injection into an HPLC system.

-

-

Quantification: Analyze the extract using a validated High-Performance Liquid Chromatography (HPLC) method with a C18 column and a UV detector, using certified reference standards for Dihydrowithaferin A and/or Withaferin A for quantification.[1][23]

Caption: Experimental workflow from seed to analysis.

References

-

Bieberstein, A. C., et al. (2014). Biomass Production and Withaferin A Synthesis by Withania somnifera Grown in Aeroponics and Hydroponics. HortScience, 49(12), 1506-1509. [Link]

-

Bieberstein, A. C., et al. (2014). Biomass Production and Withaferin A Synthesis by Withania somnifera Grown in Aeroponics and Hydroponics. ASHS Journals. [Link]

-

Tirkey, A., et al. (2022). Effects of Light on Secondary Metabolite Biosynthesis in Medicinal Plants. International Journal of Molecular Sciences, 23(15), 8645. [Link]

-

Shajahan, A., et al. (2017). An Efficient Hairy Root System for Withanolide Production in Withania somnifera (L.) Dunal. MedCrave Online. [Link]

-

Sivanandhan, G., et al. (2017). Elicitation Approaches for Withanolide Production in Hairy Root Culture of Withania somnifera (L.) Dunal. Methods in Molecular Biology. [Link]

-

Khan, S., et al. (2024). Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches. MDPI. [Link]

-

Khan, S., et al. (2024). Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches. PMC. [Link]

-

Singh, P., et al. (2022). Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.). Molecules, 27(18), 5895. [Link]

-

Rani, G., et al. (2018). Alterations in Withanolide Production in Withania Somnifera (l). Dunal Under Low Light Stress. ResearchGate. [Link]

-

Ray, M. (2025). Optimization of nutrients solution and spray schedule for aeroponically grown ashwagandha. ResearchGate. [Link]

-

Tirkey, A., et al. (2022). Effects of Light on Secondary Metabolite Biosynthesis in Medicinal Plants. ResearchGate. [Link]

-

Singh, A., et al. (2024). Influence of environmental conditions on yield and quality of different cultivars of Ashwagandha (Withania somnifera L. Dunal). ResearchGate. [Link]

-

Rizvi, A., et al. (2018). Red light controlled callus morphogenetic patterns and secondary metabolites production in Withania somnifera L. ScienceOpen. [Link]

-

Shajahan, A., et al. (2017). An Efficient Hairy Root System for Withanolide Production in Withania somnifera (L.) Dunal. ResearchGate. [Link]

-

Chandra, S., et al. (2018). Aeroponics for propagation of horticultural plants: an approach for vertical farming. Biotica Research Today. [Link]

-

Bieberstein, A. C., et al. (2014). Aerial plant size grown aeroponically and hydroponically. ResearchGate. [Link]

-

Sivanandhan, G., et al. (2014). Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.). Semantic Scholar. [Link]

-

Sabir, F., et al. (2016). A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering. Frontiers in Plant Science. [Link]

-

Bieberstein, A. C., et al. (2015). Biomass Production and Withaferin A Synthesis by Withania somnifera Grown in Aeroponics and Hydroponics. ResearchGate. [Link]

-

Xu, Y. M., et al. (2009). 2,3-Dihydrowithaferin A-3β-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera. ResearchGate. [Link]

-

Saberali, H., & Shirmohammadi, M. (2020). Production of Some Medicinal Plants in Aeroponic System. Journal of Medicinal Plants and By-products. [Link]

-

American Botanical Council. (2025). Withania somnifera: Cultivation, Conservation & Ecology. American Botanical Council. [Link]

-

Kumar, A., et al. (2023). Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications. PMC. [Link]

-

Kumar, A., et al. (2023). Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications. ACS Omega. [Link]

-

Xu, Y. M., et al. (2009). 2,3-Dihydrowithaferin A-3beta-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera. PubMed. [Link]

-

AgriNext. (2024). Nutrient Solutions for Hydroponics and Aeroponics. AgriNext Conference. [Link]

-

Widodo, N., et al. (2016). Novel Methods to Generate Active Ingredients-Enriched Ashwagandha Leaves and Extracts. PLoS ONE. [Link]

-

Widodo, N., et al. (2016). Novel Methods to Generate Active Ingredients-Enriched Ashwagandha Leaves and Extracts. PLoS ONE. [Link]

-

Sangwan, R. S., et al. (2008). Withanolide A Biogeneration in in Vitro Shoot Cultures of Ashwagandha (Withania somnifera DUNAL), a Main Medicinal Plant in Ayurveda. ResearchGate. [Link]

-

Singh, P., et al. (2022). Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.). MDPI. [Link]

-

Aeroponics DIY. (n.d.). Aeroponic Nutrient Solution – What you must know. Aeroponics DIY. [Link]

-

Sathiyabama, M., & Parthasarathy, R. (2022). Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal. Frontiers in Plant Science. [Link]

-

Singh, G., et al. (2008). Ashwagandha (Withania somnifera) - the elixir of life. CABI Digital Library. [Link]

-

Al-Rawai, S., & Marr, C. (2022). Controlled Environment Production of Ashwagandha (Withania somnifera (L.) Dunal). ResearchGate. [Link]

-

Suryapujary, S., et al. (2016). Effect of macronutrient deficiency on withanolides content in the roots of Withania somnifera and its correlationship with molybdenum content. ResearchGate. [Link]

-

Nido Pro. (2025). Complete guide to the nutrient solution for hydroponics. Nido Pro. [Link]

Sources

- 1. hort [journals.ashs.org]

- 2. Efficient Agrobacterium rhizogenes mediated hairy root culture system for withanolide production from Withania somnifera (L.) dunal - MedCrave online [medcraveonline.com]

- 3. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches [mdpi.com]

- 4. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Aeroponics for propagation of horticultural plants: an approach for vertical farming - MedCrave online [medcraveonline.com]

- 8. ABC Herbalgram Website [herbalgram.org]

- 9. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,3-Dihydrowithaferin A-3beta-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal [frontiersin.org]

- 14. hort [journals.ashs.org]

- 15. agrinextcon.com [agrinextcon.com]

- 16. Aeroponic Nutrient Solution – What you must know. [aeroponicsdiy.com]

- 17. nidopro.com [nidopro.com]

- 18. Effects of Light on Secondary Metabolite Biosynthesis in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scienceopen.com [scienceopen.com]

- 21. Novel Methods to Generate Active Ingredients-Enriched Ashwagandha Leaves and Extracts | PLOS One [journals.plos.org]

- 22. Novel Methods to Generate Active Ingredients-Enriched Ashwagandha Leaves and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Elicitation Approaches for Withanolide Production in Hairy Root Culture of Withania somnifera (L.) Dunal - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation of Dihydrowithaferin A Stock Solution for Cell Culture Applications

Abstract This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of Dihydrowithaferin A (DHWA) stock solutions for use in cell-based assays. Dihydrowithaferin A, a significant withanolide derived from Withania somnifera, is a valuable research compound known for its diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and handling of this reagent. This guide explains the causal logic behind each step, ensuring scientific integrity and enabling researchers to produce reliable, high-quality stock solutions.

Physicochemical Properties & Required Materials

A thorough understanding of the compound's properties is fundamental to its proper handling. Dihydrowithaferin A is a cytotoxic agent, and its efficacy in experiments is tied to its stability and solubility.[2][3]

1.1 Key Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₂₈H₄₀O₆ | [1] |

| Molecular Weight | 472.6 g/mol | [1] |

| Appearance | Powder / Crystalline Solid | [1] |

| CAS Number | 5589-41-3 | [1] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[1] | [1] |

1.2 Materials and Equipment

-

Dihydrowithaferin A (purity ≥95%)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)

-

Calibrated analytical balance (sensitivity ± 0.01 mg)

-

Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile, disposable syringe filters (0.22 µm pore size) with a solvent-compatible membrane (e.g., PTFE or PVDF)

-

Sterile syringes (1 mL)

-

Adjustable-volume micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[4]

-

Class II Biological Safety Cabinet (BSC) or Cytotoxic Drug Safety Cabinet.[5]

Safety & Handling: A Critical Mandate

2.1 Rationale for Caution Dihydrowithaferin A, like many withanolides, exhibits cytotoxic properties, meaning it is toxic to living cells.[2][3] Therefore, it must be handled as a hazardous substance to minimize occupational exposure.[4]

2.2 Mandatory Safety Procedures

-

Engineering Controls: All manipulations involving the powdered form or concentrated solutions of Dihydrowithaferin A must be performed within a certified Class II BSC or a dedicated cytotoxic drug safety cabinet.[3][5] This protects both the user from aerosol inhalation and the sterile solution from contamination.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and double-gloving with chemical-resistant gloves.[4][6]

-

Waste Disposal: All contaminated materials (e.g., pipette tips, tubes, filters, gloves) must be disposed of as cytotoxic waste according to your institution's specific guidelines.[7]

-

Spill Management: Have a cytotoxic spill kit readily available. Clear procedures for managing spills must be established and understood by all personnel handling the compound.[4]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock, which is the standard practice for minimizing repetitive weighing and reducing error.[8] DMSO is the solvent of choice due to its high solvating power for many organic compounds and its miscibility with aqueous cell culture media.[9]

3.1 Step 1: Calculation of Required Mass The first step is to accurately calculate the mass of Dihydrowithaferin A needed. The use of a standard molar concentration (e.g., 10 mM) simplifies subsequent dilution calculations.

-

Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

-

Example Calculation for 1 mL of a 10 mM Stock:

-

Mass (mg) = 10 mmol/L × 0.001 L × 472.6 g/mol

-

Mass (mg) = 4.726 mg

-

3.2 Step 2: Weighing and Dissolution

-

Expert Insight: Weighing small quantities of powder is a common source of error. To improve accuracy, weigh a slightly larger mass (e.g., 10 mg) and adjust the solvent volume accordingly. For this protocol, we will proceed with the calculated 4.73 mg.

-

Inside a BSC, carefully weigh 4.73 mg of Dihydrowithaferin A powder onto weighing paper or directly into a sterile 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube containing the powder.[10]

-

Securely cap the tube and vortex at medium-high speed for 1-2 minutes, or until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.

3.3 Step 3: Sterilization

-

Causality: The concentrated DMSO solution is not amenable to heat sterilization (autoclaving). Therefore, sterile filtration is the mandatory method to ensure the stock solution is free from microbial contaminants before its introduction to cell cultures.

-

Aseptically attach a 0.22 µm sterile syringe filter to a new, sterile 1 mL syringe.

-

Draw the entire 1 mL of the 10 mM Dihydrowithaferin A solution into the syringe.

-

Carefully dispense the solution through the filter into a new, sterile 1.5 mL microcentrifuge tube. This is now your sterile primary stock.

3.4 Step 4: Aliquoting and Storage

-

Rationale: Aliquoting the primary stock into smaller, single-use volumes is a critical step to preserve the compound's integrity. This practice prevents the degradation that can occur with repeated freeze-thaw cycles and minimizes the risk of contamination from frequent handling of the primary stock.[8][12]

-

Inside the BSC, carefully pipette small volumes (e.g., 10-50 µL) of the sterile 10 mM primary stock into multiple sterile, clearly labeled microcentrifuge tubes.

-

Store the aliquots protected from light in a desiccated environment.

Workflow Visualization

The following diagram provides a high-level overview of the stock solution preparation workflow.

Caption: Workflow for preparing a sterile 10 mM Dihydrowithaferin A stock solution.

Quality Control and Application Guidance

5.1 Validating Stock Integrity

-

Visual Inspection: Before each use, thaw a single aliquot and visually inspect it. The solution should be clear and free of any crystals or precipitation. If precipitates are observed, gently warm the tube to 37°C and vortex to redissolve. If the precipitate does not dissolve, the aliquot should be discarded.

-

Avoid Refreezing: Once an aliquot is thawed, it should be used for preparing working solutions and any remainder should be discarded. Do not refreeze aqueous dilutions.

5.2 Preparing Working Solutions for Cell Culture The high-concentration stock must be diluted to a final working concentration in your complete cell culture medium immediately before treating cells.

-

Vehicle Control: It is imperative to include a "vehicle control" in all experiments. This control consists of cells treated with the same final concentration of DMSO as the cells receiving Dihydrowithaferin A, but without the compound itself. This accounts for any potential effects of the solvent on cell physiology.[10]

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity.[10]

-

Example Dilution (for a 10 µM final concentration):

-

Perform a serial dilution. A common method is to first create an intermediate dilution.

-

Dilute the 10 mM primary stock 1:100 in sterile culture medium (e.g., 2 µL of stock into 198 µL of medium) to create a 100 µM intermediate solution.

-

Add the required volume of this 100 µM solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well. This results in a final DMSO concentration of 0.1%.

-

By adhering to this detailed protocol, researchers can ensure the consistency and reliability of their Dihydrowithaferin A stock solutions, leading to more accurate and reproducible results in cell culture-based investigations.

References

- BioCrick. (n.d.). Dihydrowithaferin A | CAS:5589-41-3.

- Gadek, M., et al. (2021). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety.

- PhytoTech Labs. (n.d.). Preparing Stock Solutions.

- BenchChem. (2025). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.

- MCE. (n.d.). Dihydrowithaferin A.

- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.

- Pratama, A. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.

- Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01.

- AES Environmental. (2025, October 13). Safe Handling of Chemotherapy Drugs: Cytotoxic Cabinets FAQ.

- Esco Lifesciences. (2016, October 18). Cytotoxic Drugs: Safe Handling in the Workplace.

- Dar, B., et al. (2020).

- Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace.

- Brigham Young University. (n.d.). General (Stock) Solutions. Retrieved from the Department of Microbiology and Molecular Biology website.

- Chun, R., & Bach, L. (2018). Natural Withanolides in the Treatment of Chronic Diseases. Withanolides.

- Cayman Chemical. (2025, March 3).

- Wijeratne, E. M. K., et al. (2015). 2,3-Dihydrowithaferin A-3β-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera.

- ResearchGate. (2021, March 6). Withaferin A – A natural multifaceted therapeutic compound.

- InvivoChem. (n.d.). 2,3-Dihydro-3-methoxywithaferin A.

- Lu, D., et al. (2020). Pharmacological Effects of Withanolides. Biomedical Journal of Scientific & Technical Research.

- Akimov, D., et al. (2021). Evaluation of the geroprotective effects of withaferin A in Drosophila melanogaster. Frontiers in Pharmacology.

- Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds.

Sources

- 1. Dihydrowithaferin A | CAS:5589-41-3 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escolifesciences.com [escolifesciences.com]

- 4. hse.gov.uk [hse.gov.uk]

- 5. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]

- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kingstonhsc.ca [kingstonhsc.ca]

- 8. phytotechlab.com [phytotechlab.com]

- 9. studylib.net [studylib.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. personal.cityu.edu.hk [personal.cityu.edu.hk]

Application Note: Dosing Guidelines for Dihydrowithaferin A (DHWA) in Murine Models

Executive Summary

Dihydrowithaferin A (DHWA) is a withanolide derivative structurally related to Withaferin A (WA).[1] It is characterized by the reduction of the 2,3-double bond in the A-ring. This structural modification eliminates the

While WA is extensively documented, DHWA is frequently utilized in Structure-Activity Relationship (SAR) studies to delineate mechanisms dependent on covalent cysteine binding (WA) versus non-covalent interactions (DHWA).[1] This guide provides a standardized protocol for formulating and dosing DHWA in murine models, emphasizing the necessity of dose-escalation studies due to its distinct toxicity profile.

Compound Characteristics & Formulation

DHWA is highly lipophilic and practically insoluble in aqueous buffers (PBS/Saline). Successful in vivo delivery requires a vehicle that maintains solubility without inducing vehicle-related toxicity.[1]

Physicochemical Properties

-

Molecular Formula:

[1][3] -

Solubility: Soluble in DMSO, Ethanol, Ethyl Acetate.[1] Insoluble in water.

Validated Formulation Protocols

Two formulation strategies are recommended based on the route of administration and trial duration.

Protocol A: Standard Lipophilic Vehicle (IP or Oral)

Best for short-term studies (1–2 weeks) or acute dosing.[1]

-

Preparation Steps:

-

Weigh the required amount of DHWA powder.

-

Dissolve completely in 100% DMSO (Molecular Biology Grade).[1] Vortex until clear.

-

Add Corn Oil (warm to 37°C) slowly while vortexing.

-

Critical: Ensure no precipitation occurs. If cloudy, sonicate at 37°C for 5 minutes.

-

Sterilize via 0.22

m PTFE syringe filter if administering IP.

-

Protocol B: Cyclodextrin Complex (IV or Long-term IP)

Best for minimizing vehicle toxicity in chronic studies (>2 weeks).[1]

-

Vehicle Composition: 10% DMSO + 40% (w/v) HP-

-CD (Hydroxypropyl-beta-cyclodextrin) in Saline.[1] -

Preparation Steps:

-

Prepare 40% HP-

-CD in 0.9% saline; stir until dissolved. -

Dissolve DHWA in DMSO (10% of final volume).

-

Slowly add the cyclodextrin solution to the DMSO-DHWA mixture under constant agitation.

-

Formulation Decision Tree

Caption: Decision matrix for selecting the appropriate vehicle based on administration route and study duration.

Dosing Guidelines & Strategy

Comparative Potency (The "WA Shift")

Unlike Withaferin A (WA), which shows toxicity at doses >10 mg/kg (IP) due to high reactivity, DHWA is generally less potent and less toxic.[1] Therefore, dosing regimens often require a 2x to 5x dose escalation compared to WA to achieve similar phenotypic effects in metabolic or anti-inflammatory models.

Recommended Dose Ranges (Murine)

| Application | Route | Starting Dose | High Dose (Max) | Frequency | Rationale |

| Antitumor (Xenograft) | IP | 5 mg/kg | 20 mg/kg | Daily (QD) | Mimics WA therapeutic window; monitor for tumor regression vs. stasis.[1] |

| Metabolic (Obesity) | Oral | 10 mg/kg | 50 mg/kg | Daily (QD) | Oral bioavailability is low for withanolides; higher doses required.[1] |

| Neuroprotection | IP | 10 mg/kg | 30 mg/kg | Q2D (Every 2 days) | DHWA crosses BBB; lower frequency reduces cumulative vehicle stress.[1] |

| Toxicity Control | IP | 2 mg/kg | 5 mg/kg | Daily | Used as a negative control to prove Michael-acceptor dependency of WA. |

Pilot Dose-Escalation Protocol (Mandatory)

Since literature on DHWA is sparse compared to WA, a pilot Maximum Tolerated Dose (MTD) study is required for every new mouse strain.[1]

-

Groups: n=3 mice per dose.

-

Doses: 0 (Vehicle), 10, 30, 60 mg/kg (IP).[1]

-

Duration: 5 Days.

-

Endpoints: Body weight loss >15%, hunching, piloerection.

-

Selection: Choose the highest dose with <5% body weight loss.

Mechanism of Action & Experimental Logic

Understanding the molecular distinction between WA and DHWA is crucial for interpreting data. WA binds covalently to cysteine residues (e.g., Cys328 on Vimentin) via its A-ring enone.[1] DHWA lacks this capability.

If DHWA reproduces the phenotype of WA: The mechanism is likely non-covalent (e.g., competitive inhibition, allosteric regulation). If DHWA fails to reproduce the phenotype: The mechanism is covalent/Michael-acceptor dependent .

Signaling Differential

Caption: Differential signaling capabilities. WA relies on covalent cysteine modification; DHWA retains autophagy induction but loses potency against thiol-dependent targets.[1]

Safety & Monitoring

Toxicity Markers

Although DHWA is "safer" than WA, steroid lactones can induce hepatic stress.

-

Primary Metric: Daily body weight. Euthanize if weight loss >20%.

-

Secondary Metric: Liver enzymes (ALT/AST) in serum at endpoint.[1]

-

Clinical Signs: Monitor for abdominal distension (peritonitis from vehicle) or lethargy.[1]

Control Groups

-

Vehicle Control: Essential. Corn oil/DMSO alone can induce mild inflammation.

-

Positive Control: Withaferin A (at 2–5 mg/kg IP) should be included to benchmark potency.[1]

References

-

Vanden Berghe, W., et al. (2012). Neuroprotection by Withaferin A and its analogs.Biochemical Pharmacology .

-

Kaul, S.C., et al. (2012). Differential activities of the two closely related withanolides, Withaferin A and Withanone.[5][6]PLOS ONE .

-

Thaiparambil, J.T., et al. (2011). Withaferin A inhibits breast cancer invasion and metastasis at sub-cytotoxic doses by inducing vimentin disassembly and serine 56 phosphorylation.International Journal of Cancer . [1]

-